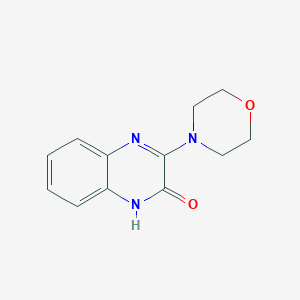

3-Morpholin-4-yl-quinoxalin-2-ol

Descripción general

Descripción

3-Morpholin-4-yl-quinoxalin-2-ol is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3-Morpholin-4-yl-quinoxalin-2-ol is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection .

Mode of Action

This compound significantly inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This inhibition blocks the entry of the virus into the host cells, thereby preventing infection .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the life cycle of PRRSV. By inhibiting the interaction between the virus and its cellular receptor, the compound disrupts the viral entry process, which is a crucial step in the viral replication cycle .

Análisis Bioquímico

Biochemical Properties

3-Morpholin-4-yl-quinoxalin-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified to inhibit the interaction between the porcine reproductive and respiratory syndrome virus (PRRSV) glycoprotein and the CD163 receptor, which is crucial for PRRSV infection . This inhibition suggests that this compound can modulate viral entry into host cells, highlighting its potential as an antiviral agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit PRRSV infection in porcine alveolar macrophages (PAMs) in a dose-dependent manner . This inhibition impacts cell signaling pathways and gene expression related to viral entry and replication. Additionally, this compound may influence cellular metabolism by altering the expression of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CD163 receptor’s scavenger receptor cysteine-rich domain 5 (SRCR5), preventing the interaction between PRRSV glycoproteins and the receptor . This binding inhibits the viral entry into host cells, thereby reducing infection rates. The compound’s ability to inhibit enzyme interactions and alter gene expression further elucidates its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on PRRSV infection over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In porcine models, the compound has demonstrated a dose-dependent inhibition of PRRSV infection . Higher doses result in more significant inhibition, but there is a threshold beyond which toxic or adverse effects may occur. It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s interaction with the CD163 receptor suggests its involvement in pathways related to viral entry and immune response

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on viral entry and replication, as well as its interactions with cellular biomolecules.

Actividad Biológica

3-Morpholin-4-yl-quinoxalin-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of virology and antimicrobial research. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₃N₃O₂

- Molecular Weight: 231.25 g/mol

- CAS Number: 2725-16-8

This compound is categorized as a quinoxaline derivative, which are known for their rich pharmacological profiles due to their ability to interact with various biological targets.

Target Interaction:

The primary target of this compound is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163. This interaction is crucial as it inhibits the binding of the porcine reproductive and respiratory syndrome virus (PRRSV) glycoproteins to the CD163 receptor, effectively blocking viral entry into cells.

Biochemical Pathways:

By disrupting the interaction between PRRSV and its cellular receptor, this compound interferes with the viral replication cycle, particularly in porcine alveolar macrophages (PAMs). This inhibition occurs in a dose-dependent manner, highlighting its potential as an antiviral agent.

Biological Activities

-

Antiviral Activity:

- Efficacy Against PRRSV: Studies indicate that this compound significantly reduces PRRSV infection rates in vitro, showcasing its potential as a therapeutic agent against viral infections in swine.

- Mechanism of Action: The compound binds to the SRCR5 domain, preventing PRRSV glycoproteins from interacting with CD163, which is essential for viral entry.

-

Antimicrobial Properties:

- Research suggests that this compound exhibits antimicrobial activity against various pathogens. This broad-spectrum efficacy makes it a candidate for further exploration in treating bacterial infections.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3-Morpholin-4-yl-quinoxalin-2-ol has the molecular formula and a molecular weight of 231.25 g/mol. The compound primarily targets the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, inhibiting the interaction between the porcine reproductive and respiratory syndrome virus (PRRSV) glycoprotein and the receptor. This inhibition disrupts viral entry, which is crucial for the viral replication cycle.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antiviral Activity : It has shown significant efficacy in inhibiting PRRSV infection in porcine alveolar macrophages (PAMs) in a dose-dependent manner.

- Antimicrobial Properties : Research indicates that quinoxaline derivatives, including this compound, possess antibacterial and antifungal activities. For instance, quinoxaline derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results .

Virology

This compound is particularly noted for its role in virology. Its ability to inhibit PRRSV makes it a candidate for further research in antiviral therapies. The compound's mechanism of action involves blocking critical interactions necessary for viral entry into host cells.

Neurological Disorders

Quinoxaline derivatives have been explored as positive allosteric modulators for metabotropic glutamate receptors (mGluR4), which play a significant role in various neurological functions including learning and memory. Modulating these receptors could provide therapeutic avenues for treating neurological disorders .

Cancer Research

There is ongoing investigation into the anticancer properties of quinoxaline derivatives. Compounds similar to this compound have been shown to exhibit cytotoxic effects against different cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: Antiviral Efficacy

A study demonstrated that this compound effectively inhibited PRRSV infection in vitro. The results indicated that at higher concentrations, the compound significantly reduced viral load in treated PAMs compared to controls, suggesting its potential as an antiviral agent.

Case Study 2: Modulation of Glutamatergic Signaling

Research on quinoxaline derivatives revealed their ability to modulate glutamate levels through mGluR4 pathways. This modulation could have implications for treating conditions such as anxiety and depression, where glutamatergic signaling is disrupted .

Summary of Findings

The applications of this compound span several important areas in scientific research:

| Application Area | Description |

|---|---|

| Antiviral | Inhibits PRRSV by blocking receptor interactions; potential for broader antiviral applications. |

| Neurological Disorders | Acts as a positive allosteric modulator for mGluR4; potential therapeutic use in CNS disorders. |

| Cancer Research | Exhibits cytotoxic effects against various cancer cell lines; ongoing investigations into efficacy. |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

One of the primary chemical reactions involving 3-Morpholin-4-yl-quinoxalin-2-ol is nucleophilic substitution. The hydroxyl group at the 2-position can be substituted under specific conditions:

-

Mechanism : The nucleophilic substitution typically involves replacing the hydroxyl group with other functional groups, such as halides or amines.

-

Reagents : Common reagents used in these reactions include thionyl chloride for chlorination, which can yield chlorinated derivatives of quinoxaline.

Rearrangement Reactions

Recent studies have shown that this compound can participate in acid-catalyzed rearrangement reactions:

-

Three-component domino reactions : These reactions allow for the generation of multifunctionalized pyrroles and other heterocycles from quinoxaline derivatives under mild conditions, demonstrating high yields (up to 97%) and efficiency .

Biological Activity and Mechanism of Action

This compound has been shown to inhibit specific viral interactions, particularly in the context of porcine reproductive and respiratory syndrome virus. The compound disrupts the binding between viral glycoproteins and their receptor CD163, preventing viral entry into host cells.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties against various cell lines, including HCT116 and MCF7:

| Compound | Cell Line | IC50 Value (μg/mL) |

|---|---|---|

| 10b | HCT116 | 1.52 |

| 10b | MCF7 | 2 |

These findings suggest that modifications on the quinoxaline structure can enhance its efficacy against cancer cells .

Propiedades

IUPAC Name |

3-morpholin-4-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIHSLWERDNSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368417 | |

| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-16-8 | |

| Record name | 3-(4-Morpholinyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.